molecular formula C46H60N4O11 B13449389 [(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate

[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate

Cat. No.: B13449389
M. Wt: 845.0 g/mol
InChI Key: MHISDGOXCRZOAF-RDYREZSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1’-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4’-piperidine]-13-yl] acetate is a complex organic molecule with a unique structure. It is characterized by multiple hydroxyl groups, methoxy groups, and a spiro linkage, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, functional groups, and spiro linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C46H60N4O11

Molecular Weight

845.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+,37-23-/t25-,26-,27-,30+,38-,41-,45+/m1/s1

InChI Key

MHISDGOXCRZOAF-RDYREZSTSA-N

Isomeric SMILES

C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C/C=C/C(=C(/[C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)\O)/C)/C)O)C)C)OC

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C(C(C(C(C1OC(=O)C)C)O)C)O)C)C)O)C)C)OC

Origin of Product

United States

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